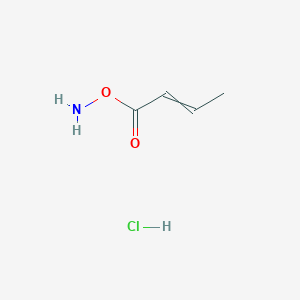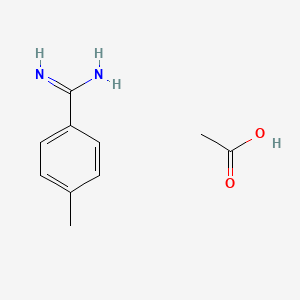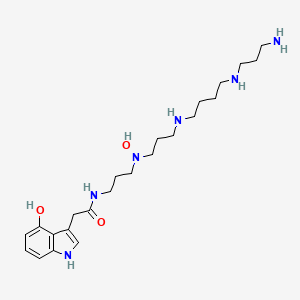
Agelenotoxin 448
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agelenotoxin 448 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its complex structure and its ability to interact with various biological systems, making it a subject of extensive research in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agelenotoxin 448 involves a series of complex chemical reactions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The industrial process also involves rigorous quality control measures to monitor the reaction conditions and the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Agelenotoxin 448 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce oxygen-containing functional groups, while reduction reactions can remove such groups. Substitution reactions can replace specific atoms or groups within the compound, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
Agelenotoxin 448 has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study complex reaction mechanisms and to develop new synthetic methodologies. In biology, it serves as a tool to investigate cellular processes and to identify potential therapeutic targets. In medicine, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and neurological disorders. Additionally, the compound has industrial applications, including its use in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Agelenotoxin 448 involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in this process are complex and may include the activation or inhibition of enzymes, the alteration of gene expression, and the modulation of cellular signaling pathways. These interactions ultimately lead to the compound’s observed effects, such as its therapeutic potential in disease treatment.
Comparaison Avec Des Composés Similaires
Agelenotoxin 448 is unique compared to other similar compounds due to its specific structure and the distinct interactions it has with biological systems. Similar compounds include other toxins and bioactive molecules that share some structural features or biological activities. this compound stands out due to its higher potency, selectivity, and the breadth of its applications in various fields of research.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis involves complex chemical reactions, and it undergoes various types of reactions to form different derivatives. The compound’s mechanism of action and its potential in scientific research make it a valuable tool in chemistry, biology, medicine, and industry. Its comparison with similar compounds highlights its uniqueness and the potential for further exploration and development.
Propriétés
Numéro CAS |
128550-00-5 |
|---|---|
Formule moléculaire |
C23H40N6O3 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
N-[3-[3-[4-(3-aminopropylamino)butylamino]propyl-hydroxyamino]propyl]-2-(4-hydroxy-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C23H40N6O3/c24-9-4-12-25-10-1-2-11-26-13-5-15-29(32)16-6-14-27-22(31)17-19-18-28-20-7-3-8-21(30)23(19)20/h3,7-8,18,25-26,28,30,32H,1-2,4-6,9-17,24H2,(H,27,31) |
Clé InChI |
FSGGDDPNTYEPDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NCCCN(CCCNCCCCNCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



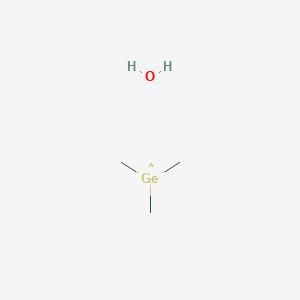
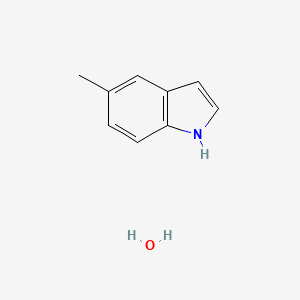
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
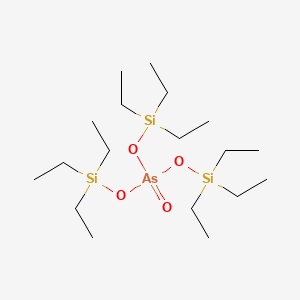
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
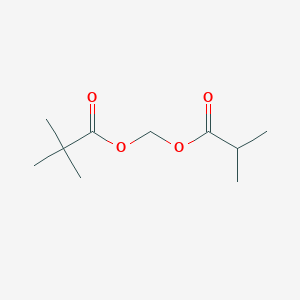
dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
